methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride
Overview
Description
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride typically involves the reaction of 3-methyl-1H-1,2,4-triazol-5-amine with formaldehyde and methylamine. The reaction is carried out under acidic conditions to form the dihydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 3-methyl-1H-1,2,4-triazol-5-amine, formaldehyde, methylamine.
Reaction Conditions: Acidic medium, typically hydrochloric acid.
Procedure: The starting materials are mixed and heated under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out as the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-1,2,4-triazol-5-amine: A precursor in the synthesis of the compound.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: A similar triazole derivative with different substitution patterns.
3,5-Diamino-1,2,4-triazole: Another triazole compound with distinct functional groups.
Uniqueness
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-4-7-5(3-6-2)9-8-4;;/h6H,3H2,1-2H3,(H,7,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICHSNDTYXNHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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